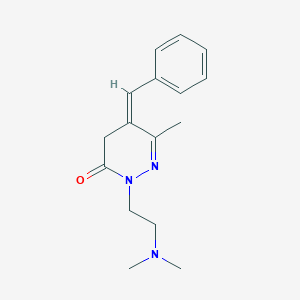

DBMP

Description

Structure

3D Structure

Properties

CAS No. |

117027-28-8 |

|---|---|

Molecular Formula |

C16H21N3O |

Molecular Weight |

271.36 g/mol |

IUPAC Name |

(5Z)-5-benzylidene-2-[2-(dimethylamino)ethyl]-6-methylpyridazin-3-one |

InChI |

InChI=1S/C16H21N3O/c1-13-15(11-14-7-5-4-6-8-14)12-16(20)19(17-13)10-9-18(2)3/h4-8,11H,9-10,12H2,1-3H3/b15-11- |

InChI Key |

MJLRNZWUIWIHKX-UHFFFAOYSA-N |

SMILES |

CC1=NN(C(=O)CC1=CC2=CC=CC=C2)CCN(C)C |

Isomeric SMILES |

CC\1=NN(C(=O)C/C1=C/C2=CC=CC=C2)CCN(C)C |

Canonical SMILES |

CC1=NN(C(=O)CC1=CC2=CC=CC=C2)CCN(C)C |

Synonyms |

2-(2-dimethylaminoethyl)-5-benzylidene-6-methyl-3-pyridazinone DBMP |

Origin of Product |

United States |

Foundational & Exploratory

Dibenzomethanopentacene: A Technical Guide to a Novel Building Block for High-Performance Gas Separation Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzomethanopentacene (DBMP) has emerged as a promising structural component in the development of Polymers of Intrinsic Microporosity (PIMs). These materials are at the forefront of membrane technology for efficient gas separations. The incorporation of the rigid and contorted this compound unit into the polymer backbone has been demonstrated to significantly enhance both gas permeability and selectivity, surpassing the performance of archetypal PIMs. This technical guide provides a comprehensive overview of this compound-based PIMs, including their synthesis, physicochemical properties, and gas transport characteristics. Detailed experimental protocols and structured data tables are presented to facilitate further research and development in this area.

Introduction

Polymers of Intrinsic Microporosity (PIMs) are a class of polymers that possess a high degree of microporosity due to their rigid and contorted molecular structures, which prevents efficient packing. This inherent free volume makes them highly attractive for applications in gas separation, storage, and catalysis. Dibenzomethanopentacene (this compound) is a novel building block for PIMs that has been shown to yield materials with exceptional gas separation properties.[1][2][3] The unique three-dimensional structure of this compound contributes to an increase in both gas permeability and selectivity, a highly desirable combination in membrane science.[1][2][3] Furthermore, PIMs containing this compound exhibit improved aging characteristics, with a lower reduction in gas permeability over time compared to other high-performing PIMs.[1][2][3]

Synthesis of Dibenzomethanopentacene-Based Monomers and Polymers

The synthesis of this compound-based PIMs involves a two-step process: the synthesis of the this compound-containing monomer followed by its polymerization.

Synthesis of Dibenzomethanopentacene (this compound) Monomer

The key step in the synthesis of the this compound-based monomer is a Diels-Alder reaction between 2,3-dimethoxyanthracene and norbornadiene.[1][2][3] This is followed by a demethylation step to yield the di-catechol monomer suitable for polymerization.

Experimental Protocol:

Step 1: Diels-Alder Reaction

-

A solution of 2,3-dimethoxyanthracene and a molar excess of norbornadiene is prepared in xylene.

-

The reaction mixture is heated to 260 °C in a sealed high-pressure reactor.

-

The reaction is maintained at this temperature for 96 hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to yield the dimethoxy-DBMP adduct.

Step 2: Demethylation

-

The dimethoxy-DBMP adduct is dissolved in anhydrous dichloromethane (DCM).

-

The solution is cooled to 0 °C.

-

A solution of boron tribromide (BBr₃) in DCM is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 3 hours.

-

The reaction is quenched by the slow addition of methanol.

-

The solvent is removed under reduced pressure, and the crude product is purified by recrystallization to yield the this compound di-catechol monomer.

Polymerization of this compound-Based Monomers

The this compound di-catechol monomer is copolymerized with other monomers, such as 5,5',6,6'-tetrahydroxy-3,3,3',3'-tetramethyl-1,1'-spirobisindane (TTSBI) and 2,3,5,6-tetrafluoroterephthalonitrile (TFTPN), to produce PIMs with varying this compound content.

Experimental Protocol:

-

The this compound di-catechol monomer, TTSBI, and TFTPN are dissolved in a high-boiling point aprotic solvent, such as N,N-dimethylformamide (DMF).

-

An excess of anhydrous potassium carbonate (K₂CO₃) is added as a base.

-

The reaction mixture is heated to 65 °C under an inert atmosphere.

-

The reaction is maintained at this temperature for 72 hours.

-

The resulting polymer is precipitated by pouring the reaction mixture into a non-solvent, such as methanol.

-

The polymer is collected by filtration, washed extensively with water and methanol, and dried under vacuum.

Physicochemical Properties

The incorporation of this compound into the polymer backbone significantly influences the physicochemical properties of the resulting PIMs.

| Property | PIM-1 (Control) | PIM-DBMP0.1 | PIM-DBMP0.5 | PIM-DBMP0.75 |

| BET Surface Area (m²/g) | 760 | 850 | 980 | 1050 |

| CO₂ Uptake at 1 bar, 273K (mmol/g) | 2.0 | 2.4 | 2.5 | 2.6 |

Data compiled from studies on this compound-based PIMs.[1]

Gas Transport Properties

The gas transport properties of this compound-based PIMs demonstrate their potential for high-performance gas separations. The data below shows a clear trend of increasing permeability and selectivity with higher this compound content.

| Gas Pair | PIM-1 (Control) | PIM-DBMP0.1 | PIM-DBMP0.5 | PIM-DBMP0.75 |

| P(O₂) (Barrer) | 680 | 850 | 1200 | 1500 |

| α(O₂/N₂) | 3.7 | 4.0 | 4.2 | 4.5 |

| P(CO₂) (Barrer) | 2700 | 3800 | 5500 | 7000 |

| α(CO₂/N₂) | 21 | 25 | 28 | 32 |

| α(CO₂/CH₄) | 12 | 15 | 18 | 21 |

1 Barrer = 10⁻¹⁰ cm³(STP) cm cm⁻² s⁻¹ cmHg⁻¹. Data represents ideal selectivities.[1]

Visualizations

Synthesis of this compound Monomer

Caption: Synthetic pathway for the Dibenzomethanopentacene (this compound) monomer.

Polymerization of this compound-based PIMs

Caption: Copolymerization scheme for the synthesis of PIM-DBMP.

Conclusion

Dibenzomethanopentacene has been established as a valuable component for the creation of advanced Polymers of Intrinsic Microporosity. The incorporation of this compound leads to polymers with enhanced surface area, gas uptake, and significantly improved gas separation performance for important industrial gas pairs. The synthetic routes to this compound-containing monomers and polymers are robust and allow for the tuning of material properties by varying the co-monomer composition. The detailed protocols and data presented herein provide a solid foundation for researchers and scientists to explore the full potential of this compound-based materials in membrane science and other applications. The favorable aging characteristics of these polymers further underscore their potential for long-term industrial use.

References

DBMP chemical structure and properties

An In-depth Technical Guide to Dibenzomethanopentacene (DBMP) for Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzomethanopentacene (this compound) is a rigid, bicyclic aromatic hydrocarbon that has garnered significant interest as a structural component in the development of advanced materials. Its unique three-dimensional architecture makes it a valuable monomer for the synthesis of Polymers of Intrinsic Microporosity (PIMs). These polymers are at the forefront of materials science, with promising applications in gas separation membranes. This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of the this compound monomer, focusing on the specific isomer utilized in PIMs.

Chemical Structure and Properties

The most relevant isomer of this compound for materials science applications is the one derived from the Diels-Alder reaction of 2,3-dimethoxyanthracene and norbornadiene. The systematic name for the precursor to the active monomer is 2a,3a,4,9,9a,10-Hexahydro-2,3-dimethoxy-4,9-ethano-1H-cyclopenta[b]anthracene. For polymerization, the methoxy groups are typically demethylated to form a biscatechol monomer.

Physicochemical Properties of Reactants

A summary of the key physicochemical properties of the reactants used in the synthesis of this compound is provided below.

| Property | 2,3-Dimethoxyanthracene | Norbornadiene |

| Molecular Formula | C₁₆H₁₄O₂ | C₇H₈ |

| Molecular Weight | 238.28 g/mol | 92.14 g/mol [1] |

| Appearance | - | Colorless liquid[2] |

| Melting Point | - | -19 °C[1] |

| Boiling Point | - | 89 °C[1] |

| Density | - | 0.906 g/cm³[1] |

| Solubility | - | Insoluble in water[2] |

Physicochemical Properties of this compound Monomer Precursor (Isomer 2a)

Quantitative experimental data for the this compound monomer precursor is scarce in the literature. The calculated molecular weight is provided below.

| Property | Value |

| Molecular Formula | C₂₃H₂₂O₂ |

| Molecular Weight | 330.42 g/mol |

| ¹H NMR (ppm) | δ -0.93 and -1.00 (highly shielded methylene hydrogens) |

Experimental Protocols

The synthesis of the this compound monomer and its subsequent polymerization into PIM-DBMP involves a multi-step process.

Synthesis of this compound Monomer Precursor (Isomer 2a)

This protocol is based on the Diels-Alder reaction between 2,3-dimethoxyanthracene and norbornadiene.

Materials:

-

2,3-dimethoxyanthracene

-

Norbornadiene

-

Xylene

-

Silica gel for column chromatography

Procedure:

-

In a high-pressure reaction vessel, dissolve 2,3-dimethoxyanthracene and an excess of norbornadiene in xylene.

-

Seal the vessel and heat the reaction mixture to 260 °C for 96 hours.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel. The desired isomer (2a) is typically the first to elute.

-

Characterize the purified product using ¹H NMR spectroscopy to confirm the presence of the highly shielded methylene hydrogens at approximately -0.93 and -1.00 ppm.

Demethylation to Biscatechol Monomer (1)

Materials:

-

This compound monomer precursor (isomer 2a)

-

Boron tribromide (BBr₃)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the purified this compound precursor (2a) in dry dichloromethane under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Add a solution of boron tribromide in dichloromethane dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to yield the biscatechol monomer (1).

Polymerization to PIM-DBMP

Materials:

-

This compound biscatechol monomer (1)

-

2,3,5,6-tetrafluoroterephthalonitrile (TFTPN)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF) or similar high-boiling polar aprotic solvent

Procedure:

-

Combine the this compound biscatechol monomer (1), 2,3,5,6-tetrafluoroterephthalonitrile (TFTPN), and an excess of potassium carbonate in a reaction flask.

-

Add the solvent (e.g., DMF) and heat the mixture to 65 °C.

-

Maintain the reaction at this temperature for 72 hours under an inert atmosphere.

-

After cooling, precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

-

Collect the polymer by filtration, wash thoroughly, and dry under vacuum.

Visualizations

Synthesis and Polymerization Workflow

The following diagram illustrates the key steps in the synthesis of the this compound monomer and its subsequent polymerization to form PIM-DBMP.

Caption: Workflow for this compound monomer synthesis and polymerization.

References

Synthesis of Dibenzomethanopentacene Monomer: A Technical Guide

Disclaimer: The target molecule, "Dibenzomethanopentacene monomer," is not a well-documented compound in the existing chemical literature. This guide, therefore, presents a plausible and scientifically grounded synthetic approach based on established methodologies for the synthesis of functionalized pentacene derivatives and related polycyclic aromatic hydrocarbons. The proposed pathway is a hypothetical construct intended to serve as a blueprint for researchers.

Introduction

Pentacene and its derivatives are at the forefront of organic electronics due to their exceptional semiconductor properties. The synthesis of functionalized pentacene monomers is a critical step in the development of novel polymeric materials with tailored electronic and physical characteristics. This technical guide outlines a proposed multi-step synthesis for a dibenzo-fused pentacene monomer, a hypothetical molecule we term "Dibenzomethanopentacene monomer." The synthetic strategy is rooted in well-established organic reactions, including Diels-Alder cycloadditions, Friedel-Crafts acylations, and palladium-catalyzed cross-coupling reactions.

Proposed Synthetic Pathway

The proposed synthesis of a functionalized Dibenzomethanopentacene monomer is envisioned as a multi-step process. The core strategy involves the construction of a dibenzo-fused pentacene quinone, which is a key intermediate that can be functionalized and subsequently aromatized to yield the final monomer.

Caption: Proposed synthetic pathway for a Dibenzomethanopentacene monomer.

Experimental Protocols

The following are detailed, representative experimental protocols for the key steps in the proposed synthesis. These are based on analogous transformations reported in the literature for pentacene and other polycyclic aromatic hydrocarbons.

Synthesis of Anthraquinone (Precursor)

A classic method for the synthesis of the pentacene core involves the Elbs reaction.[1] However, for the purpose of this guide, we will consider the synthesis of the precursor, anthraquinone, via a Diels-Alder reaction followed by dehydrogenation.

Experimental Protocol:

-

Diels-Alder Reaction: To a solution of 1,4-naphthoquinone (1.0 eq) in toluene, an excess of 1,3-butadiene (3.0 eq) is added. The mixture is heated in a sealed vessel at 100-120 °C for 24 hours. After cooling, the solvent is removed under reduced pressure to yield the crude tetrahydroanthraquinone.

-

Dehydrogenation: The crude tetrahydroanthraquinone is dissolved in a suitable high-boiling solvent such as nitrobenzene, and a dehydrogenating agent like palladium on carbon (10 mol%) is added. The mixture is heated to 180-200 °C for 12 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the catalyst is filtered off. The solvent is removed by vacuum distillation, and the resulting solid is purified by recrystallization from ethanol to afford anthraquinone.

Synthesis of the Dibenzopentacene Quinone Intermediate

The formation of the dibenzopentacene core can be achieved through a Friedel-Crafts acylation reaction between anthraquinone and phthalic anhydride.

Experimental Protocol:

-

A mixture of anthraquinone (1.0 eq) and phthalic anhydride (2.2 eq) is added to a molten mixture of anhydrous aluminum chloride (AlCl₃) and sodium chloride (NaCl) (a Lewis acid melt).

-

The reaction mixture is heated to 180-200 °C for 4-6 hours with vigorous stirring.

-

The hot melt is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The resulting precipitate is collected by filtration, washed thoroughly with water, and then with a dilute sodium carbonate solution to remove any unreacted phthalic acid.

-

The crude solid is then washed with ethanol and dried to yield the dibenzopentacene quinone intermediate.

Functionalization and Aromatization

The dibenzopentacene quinone can be functionalized by reaction with organometallic reagents, such as Grignard or organolithium reagents.[2] This is followed by a reductive aromatization step to yield the final monomer. For the purpose of creating a polymerizable monomer, a functional group such as a protected alcohol or a halogenated aryl group can be introduced.

Experimental Protocol:

-

Functionalization: To a solution of the dibenzopentacene quinone intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of a functionalized Grignard reagent (e.g., (4-(t-butyldimethylsilyloxy)phenyl)magnesium bromide, 2.5 eq) in THF is added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Reductive Aromatization: The crude functionalized diol is dissolved in a mixture of acetic acid and a reducing agent such as tin(II) chloride (SnCl₂) is added. The mixture is heated to reflux for 2-4 hours. After cooling, the mixture is poured into water, and the resulting precipitate is collected by filtration. The solid is washed with water and then with methanol and dried under vacuum. The crude product can be purified by column chromatography on silica gel to afford the functionalized Dibenzomethanopentacene monomer.

Data Presentation

The following tables summarize hypothetical but expected quantitative data for the key synthetic steps.

| Step | Reaction | Starting Materials | Reagents | Typical Yield (%) | Purity (%) |

| 1 | Diels-Alder & Dehydrogenation | 1,4-Naphthoquinone, 1,3-Butadiene | Pd/C | 70-80 | >95 |

| 2 | Friedel-Crafts Acylation | Anthraquinone, Phthalic Anhydride | AlCl₃/NaCl | 50-60 | >90 |

| 3 | Functionalization | Dibenzopentacene Quinone | Grignard Reagent | 60-70 | >95 |

| 4 | Reductive Aromatization | Functionalized Diol | SnCl₂ | 80-90 | >98 |

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | ¹H NMR (δ, ppm) | Mass Spec (m/z) |

| Anthraquinone | C₁₄H₈O₂ | 208.21 | Yellow solid | 7.8-8.3 (m) | 208.05 |

| Dibenzopentacene Quinone | C₃₀H₁₄O₂ | 414.43 | Dark solid | 7.5-8.5 (m) | 414.10 |

| Functionalized Monomer | (Hypothetical) | Variable | Crystalline solid | Aromatic & aliphatic regions | Expected [M]⁺ |

Experimental Workflow Visualization

The general workflow for the synthesis and purification of the Dibenzomethanopentacene monomer is depicted below.

Caption: General experimental workflow for synthesis, purification, and characterization.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, framework for the synthesis of a "Dibenzomethanopentacene monomer." By leveraging established synthetic methodologies for polycyclic aromatic hydrocarbons, a plausible multi-step pathway has been outlined, complete with detailed experimental protocols and expected data. This document is intended to serve as a valuable resource for researchers and scientists in the field of organic materials chemistry and drug development, providing a solid foundation for the synthesis of novel pentacene-based monomers for advanced applications. Further experimental validation is required to optimize the proposed reaction conditions and fully characterize the target molecule.

References

The Discovery and History of 2,6-Di-tert-butyl-4-methylphenol (DBMP): A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Di-tert-butyl-4-methylphenol, commonly known as Butylated Hydroxytoluene (BHT), and often abbreviated as DBMP, is a synthetic phenolic compound with widespread applications as an antioxidant in the food, cosmetic, and pharmaceutical industries. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, synthesis, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and quantitative analysis are provided, along with visualizations of its antioxidant signaling pathway and experimental workflows to facilitate a deeper understanding for research and development professionals.

Discovery and History

The phenolic antioxidant Butylated Hydroxytoluene (BHT) was first patented in 1947.[1] Its potential as a preservative was quickly recognized, and in 1954, the United States Food and Drug Administration (FDA) approved its use as a food additive.[1] Since 1959, BHT has been categorized as "generally recognized as safe" (GRAS) for use in foods, particularly those containing fats, and it has become one of the most commonly used antioxidants in the food industry.[1][2] While primarily known for its synthetic origins, BHT has also been identified as a natural product in phytoplankton, including certain species of green algae and cyanobacteria, as well as in the pericarp of the lychee fruit.[2]

Physicochemical Properties

This compound is a lipophilic (fat-soluble) organic compound.[2] It presents as a white to pale-yellow crystalline solid with a faint phenolic odor.[3]

Table 1: Physicochemical Properties of this compound (BHT)

| Property | Value | Reference |

| IUPAC Name | 2,6-Di-tert-butyl-4-methylphenol | [2][4] |

| Synonyms | Butylated Hydroxytoluene (BHT), this compound | [1] |

| CAS Number | 128-37-0 | [1][4] |

| Chemical Formula | C15H24O | [1] |

| Molecular Weight | 220.35 g/mol | [1] |

| Appearance | White to pale-yellow crystalline solid | |

| Odor | Slight phenolic odor | |

| Solubility | Insoluble in water | [3] |

| Solidification Point | Not lower than 69.2°C |

Synthesis of this compound

The industrial synthesis of this compound typically involves the reaction of p-cresol (4-methylphenol) with isobutylene (2-methylpropene), catalyzed by an acid such as sulfuric acid.[2]

Experimental Protocol: Synthesis via Alkylation of p-Cresol

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

p-cresol

-

Isobutylene

-

Sulfuric acid (catalyst)

-

Tubular reactor system with a gas-liquid mixer

-

Phase splitting tank

-

Pipeline mixer

-

Circulating pump group

Procedure:

-

The reaction is carried out in a continuous flow system as depicted in the workflow diagram below.

-

p-cresol and isobutylene are introduced into the reaction system.

-

The reaction is catalyzed by an acidic catalyst, typically sulfuric acid.

-

The reaction temperature is maintained between 30-100 °C, with an optimal range of 40-70 °C.[5]

-

The reaction can be conducted at atmospheric pressure or under a pressure of 0.05-0.5 MPa.[5]

-

The reaction product is passed through a phase splitting tank to separate the product from the catalyst.

-

The conversion rate of p-cresol can reach 100%, with a selectivity for BHT of 93%.[5]

References

- 1. Abstract for TR-150 [ntp.niehs.nih.gov]

- 2. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]

- 3. SATRA TM373: The quantitative determination of butylated hydroxytoluene in packaging materials [satra.com]

- 4. 2,6-DI-TERT-BUTYL-4-METHYLPHENOL | CAS 128-37-0 [matrix-fine-chemicals.com]

- 5. CN113387775A - BHT (butylated hydroxytoluene) synthesis method - Google Patents [patents.google.com]

The Core Physicochemical and Biological Interaction Profile of 2,6-di-tert-butyl-4-methylphenol (DBMP)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and characterization data for 2,6-di-tert-butyl-4-methylphenol, a compound commonly known as Butylated Hydroxytoluene (BHT). This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of DBMP's fundamental properties and its interaction with biological systems.

Solubility Profile of this compound

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This compound is a lipophilic compound, exhibiting poor solubility in aqueous solutions but good solubility in various organic solvents.[1][2]

Quantitative Solubility Data

The following table summarizes the quantitative solubility of this compound in a range of common solvents.

| Solvent | Solubility ( g/100g ) at 20°C | Solubility (mg/mL) | Temperature (°C) | Reference |

| Water | 0.00011 | 0.0011 | 20 | [2] |

| Ethanol | 25 | 250 | 20 | [1] |

| Methanol | 25 | 250 | 20 | [1] |

| Isopropanol | 30 | 300 | 20 | [1] |

| n-Butanol | - | - | - | - |

| Acetone | 40 | 400 | 20 | [1] |

| Benzene | 40 | 400 | 20 | [1] |

| Toluene | Soluble | - | - | [3] |

| Petroleum Ether | 50 | 500 | 20 | [1] |

| Mineral Oil | 30 | 300 | 20 | [1] |

| Corn Oil | 40-50 | 400-500 | 20 | [1] |

| Soybean Oil | 40-50 | 400-500 | 20 | [1] |

| Dimethylformamide (DMF) | - | ≥ 30 | - | |

| Dimethyl sulfoxide (DMSO) | - | ≥ 30 | - | |

| Ethanol:PBS (1:3, pH 7.2) | - | 0.25 | - |

Temperature-Dependent Solubility in Alcohols

A study by Baluja et al. investigated the solubility of this compound in various alcohols at different temperatures. The mole fraction solubility was found to increase with increasing temperature.[4][5] The data from this study can be used to predict the solubility of this compound in these solvents at temperatures relevant to specific experimental conditions.

Physicochemical Characterization of this compound

Accurate characterization of a compound is essential for its identification and quality control. The following sections detail the common analytical techniques used for this compound and provide generalized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H NMR spectrum of this compound is relatively simple and characteristic.

Experimental Protocol - ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in an NMR tube.

-

Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz) is suitable for analysis.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[6][7]

-

Data Interpretation: The expected chemical shifts for this compound in CDCl₃ are approximately:

-

1.43 ppm (s, 18H): The eighteen protons of the two tert-butyl groups.

-

2.27 ppm (s, 3H): The three protons of the methyl group.

-

5.01 ppm (s, 1H): The single proton of the hydroxyl group.

-

6.98 ppm (s, 2H): The two aromatic protons.[6]

-

Workflow for ¹H NMR Analysis of this compound:

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds like this compound.

Experimental Protocol - GC-MS:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., ethyl acetate, acetonitrile).[8][9] An internal standard can be added for quantitative analysis.

-

GC System:

-

Injector: Split/splitless injector, typically operated at a temperature of 250-280°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.

-

Oven Program: A temperature gradient program is used to ensure good separation. For example, start at 50°C, hold for 1 minute, then ramp to 280°C at 10-20°C/min.

-

-

MS System:

-

Data Interpretation: The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 220. A prominent fragment ion is typically observed at m/z 205, corresponding to the loss of a methyl group.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol - FTIR:

-

Sample Preparation:

-

Instrument: A standard FTIR spectrometer.

-

Data Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Interpretation: The IR spectrum of this compound will show characteristic absorption bands:

-

~3640 cm⁻¹: A sharp peak corresponding to the O-H stretch of the sterically hindered hydroxyl group.

-

~2960 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~1600 and ~1480 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

Biological Activity: Inhibition of the COX-2 Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by inhibiting the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. This inhibition is mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11]

Signaling Pathway of this compound-mediated COX-2 Inhibition:

References

- 1. What is Butylated hydroxytoluene(BHT)?_Chemicalbook [chemicalbook.com]

- 2. Butylated hydroxytoluene - Sciencemadness Wiki [sciencemadness.org]

- 3. 2,6-Di-tert-butyl-4-methylphenol, 99% | Fisher Scientific [fishersci.ca]

- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 5. researchgate.net [researchgate.net]

- 6. organic chemistry - What is the difference between 2,6-di-tert-butyl-4-methylphenol and 3,5-di-tert-butyl-4-methylphenol 1H NMR spectra? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. BHT blocks NF-kappaB activation and ethanol-induced brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Concepts: The Structure and Significance of DBMP

An In-depth Technical Guide to Dibenzomethanopentacene: Current Applications and Future Research Directions

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dibenzomethanopentacene (DBMP), a polycyclic aromatic hydrocarbon with a unique, rigid, and non-planar structure. While initial research has focused on its application in materials science, its distinct molecular architecture suggests potential in other advanced fields. This document summarizes the current state of knowledge, details established experimental protocols, and explores promising avenues for future research in organic electronics and molecular scaffolding.

Dibenzomethanopentacene (this compound) is a specialized polycyclic aromatic hydrocarbon notable for its contorted, three-dimensional structure. This shape arises from a bridged methano group that prevents the molecule from being planar like its parent pentacene. This structural rigidity and the resulting intermolecular voids are central to its current applications and future potential.

The primary established application for this compound is as a monomer unit in the creation of Polymers of Intrinsic Microporosity (PIMs).[1][2][3] These polymers are used to create highly efficient gas separation membranes. The inclusion of the bulky, awkward this compound structure prevents efficient polymer chain packing, thereby creating a high free volume that can be exploited for separating different gases.[3]

Established Research Area: Advanced Gas Separation

The incorporation of this compound into polymers has been shown to significantly enhance membrane performance for gas separations.[1][2] Research demonstrates that this compound-based PIMs exhibit both high gas permeability and high selectivity, a combination that often pushes the performance limits (Robeson upper bounds) for important gas pairs.[1][2] Furthermore, these materials show improved long-term stability with a lower reduction in gas permeability due to aging compared to other high-performing PIMs.[1][2]

Quantitative Data: Gas Separation Performance

The performance of this compound-containing polymers is summarized below. Data is presented for copolymers where this compound monomer is combined with 5,5',6,6'-tetrahydroxy-3,3,3',3'-tetramethyl-1,1'-spirobisindane (TTSBI) and 2,3,5,6-tetrafluoroterephthalonitrile (TFTPN).

| Polymer Composition (Molar Ratio this compound:TTSBI) | Gas Pair | Permeability (P) [Barrer] | Selectivity (α) | Reference |

| PIM-DBMP-0.5 (50:50) | O₂/N₂ | P(O₂) = 1260 | 3.3 | [3] |

| PIM-DBMP-0.5 (50:50) | CO₂/N₂ | P(CO₂) = 4800 | 12.6 | [3] |

| PIM-DBMP-0.5 (50:50) | CO₂/CH₄ | P(CO₂) = 4800 | 11.4 | [3] |

| PIM-DBMP-0.75 (75:25) | O₂/N₂ | P(O₂) = 2210 | 3.1 | [3] |

| PIM-DBMP-0.75 (75:25) | CO₂/N₂ | P(CO₂) = 8780 | 12.4 | [3] |

| PIM-DBMP-0.75 (75:25) | CO₂/CH₄ | P(CO₂) = 8780 | 11.3 | [3] |

Note: 1 Barrer = 10⁻¹⁰ cm³ (STP) cm cm⁻² s⁻¹ cmHg⁻¹.

Experimental Protocols: Synthesis of this compound-based PIMs

A key method for synthesizing the this compound monomer involves a Diels-Alder reaction.[1][2][3] The subsequent polymerization creates the final membrane material.

Protocol 1: Synthesis of this compound Biscatechol Monomer

-

Diels-Alder Reaction: 2,3-dimethoxyanthracene and norbornadiene are heated in xylene at high temperature (e.g., 260 °C) for an extended period (e.g., 96 hours) to form the this compound core with methoxy groups.[3]

-

Purification: The crude product is purified to isolate the desired isomer.

-

Demethylation: The methoxy groups on the this compound core are removed using a demethylating agent like boron tribromide (BBr₃) in a suitable solvent.[3] This reaction yields the final biscatechol this compound monomer, which has reactive hydroxyl groups ready for polymerization.

Protocol 2: PIM Synthesis and Membrane Formation

-

Polymerization: The this compound biscatechol monomer is co-polymerized with other monomers, such as 2,3,5,6-tetrafluoroterephthalonitrile (TFTPN) and a spirobisindane-based catechol, in a high-boiling solvent with a catalyst.

-

Precipitation and Washing: The resulting polymer is precipitated in a non-solvent like methanol, filtered, and washed to remove impurities.

-

Membrane Casting: A solution of the purified PIM in a volatile solvent (e.g., chloroform) is cast onto a flat, level surface.

-

Drying: The solvent is allowed to evaporate slowly under controlled conditions to form a uniform, defect-free membrane.

Visualization: this compound-PIM Synthesis Workflow

Potential Research Area: Organic Electronics

While this compound itself has not been explored in organic electronics, the extensive research into its parent molecule, pentacene, provides a strong rationale for investigating its potential. Functionalized pentacenes are widely studied as high-performance semiconductors in applications like Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).[4][5][6][7][8]

The introduction of bulky side groups to the pentacene core is a known strategy to improve solubility and control the solid-state packing, which is critical for charge transport.[7] this compound's inherent, rigid three-dimensional structure could offer a novel way to influence this packing, potentially leading to materials with unique charge transport properties. Research could focus on synthesizing soluble this compound derivatives and characterizing their performance in electronic devices.

Contextual Data: Performance of Functionalized Pentacenes in OFETs

To provide a benchmark for potential this compound-based materials, the table below lists typical performance metrics for other functionalized pentacene derivatives.

| Pentacene Derivative | Charge Carrier Mobility (cm²/Vs) | On/Off Ratio | Deposition Method | Reference |

| TIPS-Pentacene | ~0.1 | > 10⁵ | Solution-deposition | [4] |

| Anthradithiophene (ADT-TIPS-F) | ~0.1 | > 10⁵ | Solution-deposition | [5] |

| Diazapentacene Derivative | 1.1 x 10⁻⁵ (n-type) | ~10² | Evaporation | [8] |

| Silyl-ethynyl Pentacene | > 0.1 (in thin film) | Not specified | Solution-deposition | [7] |

Experimental Protocols: OFET Fabrication and Characterization

Protocol 3: Generic OFET Fabrication Workflow

-

Substrate Preparation: A heavily doped silicon wafer with a silicon dioxide layer (SiO₂) is used as the gate electrode and dielectric, respectively. The substrate is cleaned thoroughly.

-

Source/Drain Electrodes: Gold (Au) source and drain electrodes are patterned on the SiO₂ surface using photolithography or shadow masking.

-

Semiconductor Deposition: A solution of the this compound derivative is deposited onto the substrate via spin-coating or drop-casting to form the active semiconductor layer.

-

Annealing: The device is often annealed at a moderate temperature to improve film morphology and device performance.

-

Characterization: The electrical characteristics (output and transfer curves) are measured using a semiconductor parameter analyzer to determine key metrics like charge carrier mobility and the on/off ratio.

Visualization: OFET Device Architecture

Speculative Research Area: Molecular Scaffolding

The defining characteristic of this compound is its ability to create voids on a molecular level. This suggests a speculative but intriguing research direction in host-guest chemistry, molecular sensing, or even as a rigid scaffold in drug design.

The fixed, cavity-like structure of this compound could potentially encapsulate small molecules or ions. Functionalizing the this compound core could tune the size and chemical nature of this cavity, allowing for selective binding. This could be the basis for novel chemical sensors where a binding event alters the photophysical properties of the molecule. In drug development, such rigid scaffolds are sometimes used to orient functional groups in a precise three-dimensional arrangement to maximize interaction with a biological target. While no research currently exists in this area for this compound, it represents a frontier for exploration based on its fundamental molecular properties.

Visualization: Conceptual Host-Guest Interaction

Conclusion

Dibenzomethanopentacene is an emerging molecule in materials science with a proven track record in enhancing gas separation membranes. Its unique structural properties—rigidity and a non-planar shape—have been successfully leveraged to create materials with superior performance and stability. Beyond this established application, the fundamental characteristics of the this compound scaffold present compelling, albeit unexplored, opportunities in organic electronics and host-guest chemistry. Future research focused on the synthesis of functionalized this compound derivatives and the characterization of their electronic and binding properties is warranted to unlock the full potential of this intriguing molecule.

References

- 1. Dibenzomethanopentacene-Based Polymers of Intrinsic Microporosity for Use in Gas-Separation Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.ed.ac.uk [research.ed.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. sites.science.oregonstate.edu [sites.science.oregonstate.edu]

- 5. scholars.uky.edu [scholars.uky.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. dr-dral.com [dr-dral.com]

An In-depth Technical Guide on DBMP: Physicochemical Properties

For researchers, scientists, and professionals engaged in drug development, a precise understanding of a compound's fundamental physicochemical properties is paramount. This guide focuses on the Chemical Abstracts Service (CAS) number and molecular weight of compounds that may be abbreviated as DBMP. The acronym "this compound" is not universally standardized and can refer to several different chemical entities. To address this ambiguity, this document provides data for the most probable candidates relevant to scientific research.

The following table summarizes the key identification parameters for potential "this compound" compounds, facilitating clear and easy comparison.

| Compound Name | Acronym Derivation | CAS Number | Molecular Weight ( g/mol ) |

| 2,6-Di-tert-butyl-4-methylphenol | D i-b utyl-m ethylp henol | 128-37-0 | 220.35[1][2][3] |

| 2,2'-dithiobis(N-methylbenzamide) | D ithiob is(m ethylb enzamide) | 2527-58-4 | 332.44[4][5] |

| Dibutyl methylphosphonate | D ib utyl m ethylp hosphonate | 2404-73-1 | 208.23[6] |

| Di-tert-butyl methylphosphonate | D i-tert-b utyl m ethylp hosphonate | 870777-30-3 | Not readily available |

| Diethyl tert-butylphosphonate | (variant) | 19935-93-4 | 194.21[7] |

| Di-tert-butyl phosphonate | (variant) | 13086-84-5 | 194.21[8][9] |

Note to the Reader: Given the lack of a single, universally accepted chemical entity for the acronym "this compound," it is crucial for researchers to verify the specific compound of interest based on the context of their work, such as starting materials in a synthesis protocol or the subject of a biological assay. The CAS number is the most reliable identifier for a chemical substance.

Below is a logical diagram illustrating the ambiguity of the acronym "this compound" and its potential chemical identities.

References

- 1. 2,6-Di-tert-butyl-4-methylphenol = 99.0 GC, powder 128-37-0 [sigmaaldrich.com]

- 2. 2,6-DI-TERT-BUTYL-4-METHYLPHENOL | CAS 128-37-0 [matrix-fine-chemicals.com]

- 3. 2,6-Di-tert-butyl-4-methylphenol, 99% | Fisher Scientific [fishersci.ca]

- 4. Cas 2527-58-4,2,2'-dithiobis[N-methylbenzamide] | lookchem [lookchem.com]

- 5. shubhlifecare.net [shubhlifecare.net]

- 6. Dibutyl methylphosphonate | C9H21O3P | CID 16994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Diethyl tert-butylphosphonate (19935-93-4) for sale [vulcanchem.com]

- 8. Di-tert-butyl Phosphonate 13086-84-5 | TCI AMERICA [tcichemicals.com]

- 9. 13086-84-5|Di-tert-butyl phosphonate|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Safety and Handling of Dibutyl Phthalate (DBP)

Disclaimer: The following guide is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal risk assessment or the Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the material you are using and adhere to all institutional and regulatory safety protocols.

Dibutyl Phthalate (DBP), an organic compound with the chemical formula C₆H₄(CO₂C₄H₉)₂, is a widely used plasticizer to enhance the flexibility of various materials.[1][2] It is also utilized as an additive in adhesives, printing inks, and formerly in consumer products like nail polish.[1][2] DBP is a colorless to faint yellow, oily liquid with a slight, aromatic odor.[3][4] While it has low acute toxicity, it is recognized as a suspected endocrine disruptor and teratogen, necessitating stringent safety and handling protocols.[3]

Core Safety and Hazard Information

Dibutyl Phthalate is classified as hazardous. According to the Globally Harmonized System (GHS), it is labeled as requiring attention for reproductive toxicity. It may cause harm to the unborn child and is suspected of damaging fertility.[4] It is also considered very toxic to aquatic life.[4]

Physicochemical and Toxicity Data

Quantitative data for DBP is summarized below for easy reference and comparison.

Table 1: Physicochemical Properties of Dibutyl Phthalate

| Property | Value | Source |

| CAS Number | 84-74-2 | [1][4] |

| Molecular Formula | C₁₆H₂₂O₄ | [2][4] |

| Molecular Weight | 278.34 g/mol | [2][4] |

| Appearance | Colorless, oily liquid | [1][3] |

| Melting Point | -35 °C | [2] |

| Boiling Point | 340 °C | [2][4] |

| Flash Point | 157 °C | [2] |

| Density | 1.043 - 1.045 g/cm³ at 20°C | [2][4] |

| Vapor Pressure | 9.7 x 10⁻⁵ hPa at 25°C | [4] |

| Water Solubility | 10 mg/L at 20°C | [4] |

| Log Kow | 4.57 | [4] |

Table 2: Toxicological Data for Dibutyl Phthalate

| Parameter | Value | Species | Route | Source |

| LD50 | > 20,000 mg/kg | Rat | Oral | IUCLID |

| LD50 | > 20,000 mg/kg | Rabbit | Dermal | IUCLID |

| LC50 (4h) | > 15.68 mg/L | Rat | Inhalation | IUCLID |

Note: LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) values are measures of acute toxicity.

Experimental Protocols and Methodologies

The toxicological data presented above are typically determined using standardized OECD (Organisation for Economic Co-operation and Development) test guidelines.

Methodology for Acute Oral Toxicity (OECD 401)

The acute oral toxicity of DBP is determined by administering the substance to a group of fasted rats. The animals are observed for at least 14 days for signs of toxicity and mortality. The LD50 is then calculated, representing the single dose required to kill 50% of the test population. Key steps include:

-

Animal Selection: Healthy, young adult rats of a single strain are chosen.

-

Dosage: A range of doses is administered via gavage.

-

Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals.

-

Necropsy: A gross necropsy is performed on all animals at the end of the study.

Below is a generalized workflow for such an experiment.

Handling and Personal Protective Equipment (PPE)

Given the reproductive toxicity of DBP, stringent controls are necessary to minimize exposure.

Engineering Controls:

-

Work with DBP should be conducted in a well-ventilated area.

-

Use of a chemical fume hood is required for procedures that may generate aerosols or vapors.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Glove material compatibility should be verified.

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or potential for splashing, chemical-resistant aprons or coveralls are recommended.

-

Respiratory Protection: Not typically required if engineering controls are adequate. If vapors or mists are generated, a NIOSH-approved respirator with an organic vapor cartridge should be used.

The logical flow for selecting appropriate PPE is outlined in the diagram below.

Storage and Disposal

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.[5]

-

Store separately from food and animal feed.

Disposal:

-

Dispose of waste DBP and contaminated materials in accordance with all local, state, and federal regulations.

-

Do not allow the material to enter drains or waterways, as it is toxic to aquatic organisms.[4]

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Prevent the spill from spreading or entering drains. Use an inert absorbent material like sand, earth, or vermiculite.

-

Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.

-

Decontaminate: Clean the spill area thoroughly with soap and water.

-

Report: Report the incident to the appropriate environmental health and safety office.

References

A Technical Guide to Polymers of Intrinsic Microporosity (PIMs) Utilizing DBMP for Advanced Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction to Polymers of Intrinsic Microporosity (PIMs)

Polymers of Intrinsic Microporosity (PIMs) represent a class of polymers that possess a significant number of interconnected, sub-nanometer sized pores. This inherent microporosity arises from an inefficient packing of their rigid and contorted macromolecular chains. Unlike conventional porous materials, PIMs are typically soluble in common organic solvents, which allows for their processing into various forms such as thin films and membranes. The unique properties of PIMs, including high surface area and tunable porosity, make them promising candidates for a wide range of applications, from gas separation to advanced drug delivery systems.

A key building block in the synthesis of high-performance PIMs is 2,2-bis(4-hydroxyphenyl)-3,3-dimethyl-2,3-dihydro-1H-isoindolin-1-one, commonly known as DBMP. The incorporation of the this compound monomer imparts a rigid and contorted structure to the polymer backbone, which is crucial for the formation of intrinsic microporosity. This guide provides an in-depth technical overview of PIMs synthesized using this compound, with a focus on their synthesis, characterization, and potential applications in the pharmaceutical and drug development sectors.

Synthesis of this compound-Based PIMs

The synthesis of this compound-based PIMs is a multi-step process that begins with the formation of the this compound monomer, followed by a polycondensation reaction to yield the final polymer.

Diagram of the Synthesis Pathway

Caption: General synthesis pathway for this compound-based PIMs.

Experimental Protocol: Synthesis of this compound Monomer

The synthesis of the this compound monomer is achieved through a Diels-Alder reaction between 2,3-dimethoxyanthracene and norbornadiene.

Materials:

-

2,3-Dimethoxyanthracene

-

Norbornadiene

-

Anhydrous toluene

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2,3-dimethoxyanthracene in anhydrous toluene.

-

Add an excess of norbornadiene to the solution.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the this compound monomer.

-

Characterize the purified monomer using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental Protocol: Polymerization of this compound Monomer

The this compound-based PIM is synthesized via a nucleophilic aromatic substitution polycondensation reaction between the this compound monomer and a suitable comonomer, typically a tetrafluorinated aromatic compound.

Materials:

-

This compound monomer

-

Tetrafluoroterephthalonitrile

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Anhydrous toluene

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the this compound monomer, tetrafluoroterephthalonitrile, and anhydrous potassium carbonate.

-

Add anhydrous DMF and anhydrous toluene to the flask. The toluene acts as an azeotroping agent to remove water.

-

Heat the reaction mixture to a temperature of 150-160 °C and stir vigorously for 24-48 hours.

-

Monitor the increase in viscosity of the reaction mixture, which indicates polymer formation.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a large excess of a non-solvent, such as methanol, to precipitate the polymer.

-

Filter the precipitated polymer and wash it thoroughly with methanol and water to remove any unreacted monomers and salts.

-

Redissolve the polymer in a suitable solvent (e.g., chloroform or tetrahydrofuran) and reprecipitate it into methanol to further purify it.

-

Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 80-120 °C) for at least 24 hours to remove any residual solvent.

Characterization of this compound-Based PIMs

A thorough characterization of the synthesized this compound-based PIMs is essential to understand their properties and potential applications.

Diagram of the Characterization Workflow

Caption: Typical workflow for the characterization of this compound-based PIMs.

Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the polymer and to ensure the absence of monomeric impurities.

-

Sample Preparation: Dissolve a small amount of the purified polymer in a deuterated solvent (e.g., CDCl₃ or d₆-DMSO).

-

Analysis: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is employed to identify the characteristic functional groups present in the polymer structure.

-

Sample Preparation: Prepare a thin film of the polymer by casting from a solution onto a salt plate (e.g., KBr) or by preparing a KBr pellet.

-

Analysis: Record the FT-IR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

-

Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

-

Sample Preparation: Dissolve the polymer in a suitable mobile phase (e.g., THF or chloroform).

-

Analysis: Inject the polymer solution into a GPC system equipped with appropriate columns and a detector (e.g., refractive index or light scattering detector).

-

-

Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the polymer.

-

Sample Preparation: Place a small amount of the dried polymer in a TGA pan.

-

Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate and record the weight loss as a function of temperature.

-

-

Brunauer-Emmett-Teller (BET) Surface Area Analysis: BET analysis is a critical technique to determine the specific surface area and pore size distribution of the microporous polymer.

-

Sample Preparation: Degas the polymer sample under vacuum at an elevated temperature to remove any adsorbed gases and moisture.

-

Analysis: Perform nitrogen adsorption-desorption measurements at 77 K using a surface area and porosity analyzer. The BET equation is applied to the adsorption data to calculate the surface area.

-

Quantitative Data of this compound-Based PIMs

The following table summarizes typical properties of this compound-based PIMs as reported in the literature. It is important to note that specific values can vary depending on the exact synthesis conditions and comonomer used.

| Property | Typical Value Range | Characterization Technique |

| BET Surface Area | 400 - 800 m²/g | Nitrogen Adsorption (BET) |

| Average Pore Diameter | 0.6 - 1.5 nm | Nitrogen Adsorption (DFT/NLDFT) |

| Number-Average Molecular Weight (Mn) | 30,000 - 80,000 g/mol | Gel Permeation Chromatography (GPC) |

| Weight-Average Molecular Weight (Mw) | 80,000 - 200,000 g/mol | Gel Permeation Chromatography (GPC) |

| Polydispersity Index (PDI) | 2.0 - 3.5 | Gel Permeation Chromatography (GPC) |

| Decomposition Temperature (Td, 5% weight loss) | > 400 °C | Thermogravimetric Analysis (TGA) |

Applications in Drug Development

The intrinsic microporosity and high surface area of this compound-based PIMs make them attractive candidates for various applications in drug development, particularly in the area of controlled drug delivery.

Diagram of Potential Drug Delivery Application

Caption: Conceptual workflow for a this compound-PIM based drug delivery system.

Core Concepts for Drug Delivery Applications

-

High Drug Loading Capacity: The large internal surface area and pore volume of this compound-based PIMs can potentially allow for a high loading capacity of therapeutic agents. The drug molecules can be physically adsorbed onto the surface of the pores.

-

Controlled Release: The release of the entrapped drug molecules can be controlled by the tortuous pore network of the PIM matrix. The release kinetics can be modulated by factors such as the pore size of the PIM, the size of the drug molecule, and the interactions between the drug and the polymer matrix.

-

Surface Functionalization: The surface of this compound-based PIMs can be chemically modified to introduce specific functional groups. This functionalization can be used to:

-

Enhance the loading of specific drugs through covalent bonding or stronger non-covalent interactions.

-

Improve the biocompatibility of the polymer.

-

Attach targeting ligands for site-specific drug delivery.

-

Biocompatibility Considerations

For any application in drug development, the biocompatibility of the material is of paramount importance. While comprehensive biocompatibility and cytotoxicity data for this compound-based PIMs are not yet widely available, related PIMs have been investigated. In vitro and in vivo studies are necessary to evaluate the potential toxicity of this compound-based PIMs and their degradation products before they can be considered for pharmaceutical applications.

Conclusion

Polymers of Intrinsic Microporosity synthesized using the this compound monomer offer a unique combination of properties, including high surface area, tunable microporosity, and good processability. These characteristics make them highly promising materials for a variety of advanced applications. While their utility in gas separation has been the primary focus of research to date, their potential in the field of drug development, particularly for controlled release applications, warrants further investigation. This technical guide provides a foundational understanding of the synthesis, characterization, and potential pharmaceutical applications of this compound-based PIMs, aiming to stimulate further research and development in this exciting area.

Methodological & Application

Application Notes and Protocols for DBMP-Based Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Dibenzomethanopentacene (DBMP)-based polymers, a class of materials with significant potential in gas separation technologies and potential future applications in drug delivery systems. The protocols detailed below are based on established synthesis methodologies for Polymers of Intrinsic Microporosity (PIMs), a category to which this compound-based polymers belong.

Introduction

Dibenzomethanopentacene (this compound) is a rigid, contorted aromatic structure that, when incorporated into a polymer backbone, creates materials with a high degree of intrinsic microporosity. This microporosity arises from the inefficient packing of the polymer chains, leading to a high free volume and a large internal surface area. These characteristics make this compound-based polymers, often referred to as this compound-PIMs, highly attractive for applications such as gas separation membranes, where they have demonstrated exceptional performance in terms of both permeability and selectivity for various gas pairs.[1][2][3][4] The synthesis of these advanced materials involves a two-stage process: the creation of a this compound-containing monomer, followed by its polymerization.

While the primary application focus for this compound-based polymers has been in materials science, particularly for gas separation, the unique structural properties of PIMs are also being explored for their potential in biomedical applications, including controlled drug release and targeted delivery. The high surface area could allow for significant drug loading, while the tunable pore size might enable controlled diffusion of therapeutic agents.

Quantitative Data Summary

The performance of this compound-based polymer membranes for gas separation is a key indicator of their successful synthesis and fabrication. The following tables summarize the gas permeability and ideal selectivity for a representative this compound-containing polymer, PIM-DBMP₀.₅, for various important gas pairs.

Table 1: Gas Permeability Data for PIM-DBMP₀.₅ [4]

| Gas | Permeability (Barrer¹) |

| H₂ | 1850 |

| O₂ | 450 |

| N₂ | 150 |

| CO₂ | 1100 |

| CH₄ | 130 |

¹1 Barrer = 10⁻¹⁰ cm³ (STP) cm cm⁻² s⁻¹ cmHg⁻¹

Table 2: Ideal Gas Selectivity for PIM-DBMP₀.₅ [4]

| Gas Pair | Ideal Selectivity (Pgas1/Pgas2) |

| O₂/N₂ | 3.0 |

| CO₂/N₂ | 7.3 |

| CO₂/CH₄ | 8.5 |

| H₂/N₂ | 12.3 |

| H₂/CH₄ | 14.2 |

Experimental Protocols

The synthesis of this compound-based polymers is a two-part process involving the synthesis of the this compound monomer followed by the polymerization reaction. The following protocols are adapted from established procedures for the synthesis of PIMs.

Protocol 1: Synthesis of the this compound-Biscatechol Monomer

This protocol describes the synthesis of the key this compound-based monomer required for polymerization. The synthesis proceeds via a Diels-Alder reaction between 2,3-dimethoxyanthracene and norbornadiene, followed by demethylation to yield the biscatechol monomer.

Materials:

-

2,3-dimethoxyanthracene

-

Norbornadiene

-

Xylene

-

Boron tribromide (BBr₃)

-

Dichloromethane (DCM)

-

Argon or Nitrogen gas supply

-

Standard glassware for organic synthesis (round-bottom flasks, condensers, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Diels-Alder Reaction:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and an inert gas inlet, dissolve 2,3-dimethoxyanthracene and a molar excess of norbornadiene in xylene.

-

Heat the reaction mixture to 260 °C and maintain this temperature for 96 hours under a constant inert atmosphere.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude Diels-Alder adduct.

-

-

Demethylation:

-

Dissolve the crude adduct in anhydrous dichloromethane (DCM) in a separate flask under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a solution of boron tribromide (BBr₃) in DCM to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Quench the reaction by the slow addition of methanol, followed by water.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure this compound-biscatechol monomer.

-

Protocol 2: Synthesis of this compound-Based Polymer via Aromatic Nucleophilic Substitution

This protocol details the polymerization of the this compound-biscatechol monomer with 2,3,5,6-tetrafluoroterephthalonitrile (TFTPN) to form the final this compound-based polymer.

Materials:

-

This compound-biscatechol monomer

-

2,3,5,6-tetrafluoroterephthalonitrile (TFTPN)

-

Anhydrous potassium carbonate (K₂CO₃), finely powdered

-

Anhydrous N,N-dimethylformamide (DMF)

-

Methanol

-

Chloroform

-

Argon or Nitrogen gas supply

-

Mechanical stirrer

-

Standard glassware for polymer synthesis

Procedure:

-

Polymerization Reaction:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and an inert gas inlet, add equimolar amounts of the this compound-biscatechol monomer and TFTPN.

-

Add a two-fold molar excess of anhydrous potassium carbonate.

-

Add anhydrous DMF to the flask to achieve a monomer concentration of approximately 0.2 M.

-

Heat the reaction mixture to 65 °C under a constant inert atmosphere.

-

Stir the reaction vigorously for 72 hours. An increase in viscosity will be observed as the polymerization proceeds.

-

-

Polymer Precipitation and Purification:

-

After 72 hours, cool the viscous polymer solution to room temperature.

-

Precipitate the polymer by pouring the solution into a large volume of methanol with vigorous stirring.

-

Collect the fibrous polymer precipitate by vacuum filtration.

-

Wash the polymer thoroughly with methanol and then water.

-

To further purify the polymer, dissolve it in chloroform to form a 2-3% (w/v) solution.

-

Reprecipitate the polymer by adding the chloroform solution to a large volume of methanol.

-

Collect the purified polymer by vacuum filtration.

-

Dry the polymer in a vacuum oven at 120 °C for 24 hours to remove any residual solvent.

-

Visualizations

Experimental Workflow: this compound-Based Polymer Synthesis

The following diagram illustrates the key steps in the synthesis of this compound-based polymers, from the initial monomer synthesis to the final purified polymer.

Caption: Experimental workflow for this compound-based polymer synthesis.

Logical Relationship: From Polymer Synthesis to Gas Separation Application

This diagram outlines the logical progression from the synthesized this compound-based polymer to its application in a gas separation membrane and the subsequent performance evaluation.

Caption: Logical workflow from polymer synthesis to gas separation application.

References

- 1. Dibenzomethanopentacene‐Based Polymers of Intrinsic Microporosity for Use in Gas‐Separation Membranes | Semantic Scholar [semanticscholar.org]

- 2. Dibenzomethanopentacene-Based Polymers of Intrinsic Microporosity for Use in Gas-Separation Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.ed.ac.uk [research.ed.ac.uk]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of DBMP in Mixed Matrix Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mixed Matrix Membranes (MMMs) represent a significant advancement in separation science, combining the processability of polymers with the superior performance of dispersed inorganic or organic filler materials. The creation of a stable and efficient MMM often relies on achieving a robust interface between the polymer matrix and the filler. One effective method to enhance this interface and improve the overall mechanical and chemical stability of the membrane is through photo-initiated cross-linking of the polymer matrix.

2,2-dimethoxy-2-phenylacetophenone (DBMP), also known as DMPA, is a highly efficient photoinitiator used to initiate radical polymerization and cross-linking of various polymers upon exposure to ultraviolet (UV) light. Its application in the fabrication of MMMs allows for rapid, solvent-free curing at ambient temperatures, providing excellent control over the membrane's final properties. This document provides detailed application notes and protocols for the use of this compound in the fabrication of MMMs.

Principle of Operation

This compound is a Type I photoinitiator. Upon absorption of UV radiation (typically in the range of 320-380 nm), the this compound molecule undergoes cleavage to form two radical species. These free radicals then initiate the polymerization and cross-linking of monomer or polymer chains containing reactive functional groups, such as acrylates or methacrylates. In the context of MMMs, this process creates a three-dimensional network structure that encapsulates the filler particles, enhancing the membrane's integrity and performance.

Applications in Mixed Matrix Membranes

The use of this compound in MMM fabrication is particularly advantageous for:

-

Improving Interfacial Adhesion: By cross-linking the polymer matrix around the filler particles, this compound helps to reduce the formation of non-selective voids at the polymer-filler interface, a common issue in MMMs.

-

Enhancing Mechanical Stability: The resulting cross-linked network structure increases the tensile strength and durability of the membrane, making it more resistant to high pressures and harsh operating conditions.

-

Controlling Swelling: In applications involving liquid separations, cross-linking can effectively limit the degree of polymer swelling, thereby maintaining the membrane's selectivity.

-

Surface Modification: this compound can be used in UV-grafting processes to modify the surface properties of MMMs, for instance, to increase hydrophilicity and reduce fouling.

Experimental Protocols

The following protocols provide a general framework for the fabrication of MMMs using this compound as a photoinitiator. The specific parameters may require optimization depending on the polymer, filler, and desired membrane properties.

Protocol 1: Fabrication of a UV-Cross-linked PEBAX/ZIF-8 Mixed Matrix Membrane for Gas Separation

This protocol describes the preparation of a gas separation membrane using a Pebax® block copolymer as the matrix, Zeolitic Imidazolate Framework-8 (ZIF-8) as the filler, and this compound as the photoinitiator.

Materials:

-

Pebax® 1657

-

ZIF-8 nanoparticles

-

2,2-dimethoxy-2-phenylacetophenone (this compound)

-

Ethanol/Water (70/30 wt%) mixture as solvent

-

Acrylate or methacrylate-functionalized cross-linker (e.g., polyethylene glycol dimethacrylate, PEGDMA)

Procedure:

-

Filler Dispersion:

-

Disperse the desired amount of ZIF-8 nanoparticles (e.g., 10-30 wt% relative to the polymer) in the ethanol/water solvent.

-

Sonicate the suspension for 1 hour to ensure a uniform dispersion of the nanoparticles.

-

-

Polymer Dope Preparation:

-

Dissolve Pebax® 1657 in the ZIF-8 suspension.

-

Stir the mixture at 60°C for 4 hours until the polymer is completely dissolved and a homogeneous solution is formed.

-

Add the cross-linker (e.g., 5-15 wt% relative to the polymer) and this compound (e.g., 0.5-2.0 wt% relative to the polymer and cross-linker) to the solution.

-

Continue stirring in the dark for another 30 minutes to ensure complete mixing.

-

-

Membrane Casting:

-

Cast the solution onto a clean, flat glass plate using a casting knife with a defined gap (e.g., 200-300 µm).

-

Allow the solvent to evaporate in a dust-free environment at room temperature for 24 hours.

-

-

UV Curing:

-

Place the cast membrane under a UV lamp (e.g., 365 nm wavelength).

-

Expose the membrane to UV radiation for a specified time (e.g., 5-15 minutes) to initiate cross-linking. The optimal exposure time will depend on the UV intensity and the concentration of this compound.

-

-

Post-Treatment:

-

Carefully peel the membrane from the glass plate.

-

Dry the membrane in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

-

Protocol 2: Surface Modification of a Polymeric Membrane by UV Grafting

This protocol details the surface modification of a pre-formed membrane to enhance its hydrophilicity using a UV-grafting technique with this compound.

Materials:

-

Base polymeric membrane (e.g., polysulfone, PSf)

-

Hydrophilic monomer (e.g., acrylic acid, AA)

-

This compound

-

Deionized water

Procedure:

-

Solution Preparation:

-

Prepare an aqueous solution of the hydrophilic monomer (e.g., 5-10 wt% AA in deionized water).

-

Dissolve this compound in the monomer solution (e.g., 0.1-0.5 wt% relative to the monomer).

-

-

Membrane Immersion:

-

Immerse the base membrane in the prepared solution for a sufficient time (e.g., 30 minutes) to allow for the adsorption of the monomer and photoinitiator onto the membrane surface.

-

-

UV Irradiation:

-

Remove the membrane from the solution and place it between two quartz plates.

-

Expose the membrane to UV radiation (e.g., 365 nm) for a specified duration (e.g., 2-10 minutes) to initiate the grafting polymerization.

-

-

Washing:

-

After irradiation, thoroughly wash the modified membrane with deionized water to remove any unreacted monomer and photoinitiator.

-

Dry the membrane at room temperature.

-

Data Presentation

The following tables summarize typical concentrations and performance data for UV-cross-linked MMMs. The data is illustrative and may vary based on the specific materials and fabrication conditions.

Table 1: Typical Component Concentrations for UV-Cross-linked MMMs

| Component | Function | Typical Concentration Range (wt%) |

| Polymer (e.g., Pebax®, Polyurethane) | Matrix | 70-90% of the solid content |

| Filler (e.g., ZIF-8, Silica) | Dispersed Phase | 10-30% of the solid content |

| Cross-linker (e.g., PEGDMA) | Forms polymer network | 5-15% of the polymer weight |

| This compound | Photoinitiator | 0.5-2.0% of the polymer and cross-linker weight |

| Solvent (e.g., Ethanol/Water, THF) | Dissolves components for casting | Varies to achieve desired viscosity |

Table 2: Illustrative Performance Data for a UV-Cross-linked Gas Separation MMM

| Membrane | CO₂ Permeability (Barrer) | CO₂/N₂ Selectivity |

| Pristine Polymer Membrane | 80 | 35 |

| MMM (20% ZIF-8, no cross-linking) | 120 | 45 |

| UV-Cross-linked MMM (20% ZIF-8) | 115 | 55 |

Note: The slight decrease in permeability with cross-linking is often accompanied by a significant increase in selectivity due to the rigidified polymer matrix and improved interfacial properties.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the key processes involved in the use of this compound in MMM fabrication.

Application Notes and Protocols: The Role of 2,6-Di-tert-butyl-4-methylphenol (DBMP) in Carbon Capture Technologies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2,6-di-tert-butyl-4-methylphenol (DBMP), also known as Butylated Hydroxytoluene (BHT), in carbon capture technologies. While not a primary capture agent, this compound's established antioxidant properties present a significant application in mitigating the operational challenges of solvent degradation in amine-based carbon capture systems.

Introduction to Amine-Based Carbon Capture and Solvent Degradation

Amine scrubbing is a mature and widely used technology for capturing carbon dioxide (CO2) from industrial flue gases.[1][2][3] The process involves the chemical absorption of CO2 into an aqueous amine solution, followed by a regeneration step where the CO2 is released and the amine solvent is recycled.[1] However, a major operational challenge in this process is the degradation of the amine solvent due to the presence of oxygen and other impurities in the flue gas.[1][4][5] This degradation leads to:

-

Reduced CO2 capture efficiency.

-

Increased solvent make-up costs.

-

Corrosion of equipment.

-

Formation of volatile and potentially hazardous degradation products.[5]

Mitigating solvent degradation is crucial for improving the economic and environmental viability of amine-based carbon capture.[6]

Application of this compound as a Degradation Inhibitor